molecular formula C25H20ClFN4O4S B11093424 N-[5-[(4-Chloro-phenylcarbamoyl)-methyl]-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-3-fluoro-benzamide

N-[5-[(4-Chloro-phenylcarbamoyl)-methyl]-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-3-fluoro-benzamide

Cat. No.: B11093424
M. Wt: 527.0 g/mol
InChI Key: WNWVNMJNMQMXEJ-UHFFFAOYSA-N
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Description

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a fluorobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H20ClFN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H20ClFN4O4S/c1-35-20-11-9-19(10-12-20)30-24(34)21(14-22(32)28-18-7-5-16(26)6-8-18)31(25(30)36)29-23(33)15-3-2-4-17(27)13-15/h2-13,21H,14H2,1H3,(H,28,32)(H,29,33)

InChI Key

WNWVNMJNMQMXEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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